4'-Bromo[1,1'-biphenyl]-4-carboxylic acid
Overview
Description
4'-Bromobiphenyl-4-carboxylic acid is a chemical compound that has been synthesized from 4-bromodiphenyl through a process involving acetylation and haloform reaction. The method used for its synthesis is noted for being cost-effective, straightforward, and convenient, with a high total yield of up to 95% .
Synthesis Analysis
The synthesis of 4'-Bromobiphenyl-4-carboxylic acid is achieved by starting with 4-bromodiphenyl. The process involves acetylation, which introduces an acetyl group into the biphenyl structure, followed by a haloform reaction that likely leads to the formation of the carboxylic acid group. This method is highlighted for its efficiency and high yield, making it a practical approach for producing this compound .
Molecular Structure Analysis
While the provided papers do not directly analyze the molecular structure of 4'-Bromobiphenyl-4-carboxylic acid, they do offer insights into related brominated biphenyl compounds. For instance, the crystal structure of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester has been investigated using X-ray crystallography, NMR, MS, and IR techniques . These techniques could similarly be applied to 4'-Bromobiphenyl-4-carboxylic acid to deduce its molecular geometry, electronic structure, and intermolecular interactions.
Chemical Reactions Analysis
The papers discuss various brominated compounds and their reactivity. For example, ω-(4-Bromophenyl)alkanoic acids were synthesized and then transformed into boronates through a cross-coupling reaction in an ionic liquid . This suggests that 4'-Bromobiphenyl-4-carboxylic acid could potentially undergo similar cross-coupling reactions, which are useful in organic synthesis and the development of pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4'-Bromobiphenyl-4-carboxylic acid can be inferred from related studies. For instance, the use of 4-bromomethyl-7-acetoxycoumarin as a fluorescence reagent for carboxylic acids indicates that brominated carboxylic acids can be detected at low femtomole levels using high-performance liquid chromatography . This implies that 4'-Bromobiphenyl-4-carboxylic acid may also be amenable to such sensitive detection methods due to its brominated carboxylic acid moiety.
Scientific Research Applications
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Suzuki Reaction
- Field : Organic Chemistry .
- Application : The Suzuki Reaction is a type of coupling reaction that combines two hydrocarbon fragments with the aid of a catalyst (palladium in a basic environment). It can conjoin a variety of aryl halides and alkenyl halides with alkenylboranes and arylboronic acids .
- Method : The reaction involves reacting an aryl halide with an arylboronic acid to produce a biphenyl. The reaction takes place in the presence of palladium as a catalyst, with tetrabutylammonium bromide serving as a phase-transfer catalyst to promote interface between the aqueous and organic phase .
- Results : The Suzuki reactions’ ability to easily coordinate biaryl compounds, along with its alignment with the principles of green chemistry, make it an important and fruitful branch of organic research .
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Synthesis of Aryl 1-Indanylketone Inhibitors
- Field : Pharmaceutical Chemistry .
- Application : Brominated phenols and their derivatives are used in the synthesis of aryl 1-indanylketone inhibitors of the human peptidyl prolyl cis/trans isomerase Pin1 .
- Method : This involves a domino coupling reaction starting from the methylated derivative of 2-bromo-4-fluorophenol .
- Results : The specific results or outcomes of this application are not provided in the source .
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Metabolism Study
- Field : Biochemistry .
- Application : In vitro metabolism of 4-bromobiphenyl by cytochrome P-450-dependent monooxygenases in rat hepatic microsomes has been investigated .
- Method : The specific method of application or experimental procedures are not provided in the source .
- Results : 4-Bromobiphenyl undergoes reduction to biphenyl in cationic micelles (cetyltrimethyl-ammonium bromide) by electrochemically generated anion radicals of 9-phenylanthracene .
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Synthesis of Drugs of the Sartan Class
- Field : Pharmaceutical Chemistry .
- Application : 4-Bromomethyl-2-cyanobiphenyl is an important pharmaceutical intermediate and organic synthetic material used in the preparation of drugs of the sartan class such as azilsartan ester and temisartan .
- Method : The specific method of application or experimental procedures are not provided in the source .
- Results : It is also used in the synthesis of other pyrazolines and related derivatives .
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Synthesis of 4-Biphenylthiolate
- Field : Organic Chemistry .
- Application : 4-Bromobiphenyl was used in the synthesis of 4-biphenylthiolate .
- Method : The specific method of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes of this application are not provided in the source .
-
Synthesis of MON-0585
- Field : Pharmaceutical Chemistry .
- Application : The compound MON-0585 is a nontoxic, biodegradable larvicide that is highly selective against mosquito larvae .
- Method : The specific method of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes of this application are not provided in the source .
-
In vitro metabolism
- Field : Biochemistry .
- Application : In vitro metabolism of 4-bromobiphenyl by cytochrome P-450-dependent monooxygenases in rat hepatic microsomes has been investigated .
- Method : 4-Bromobiphenyl undergoes reduction to biphenyl in cationic micelles (cetyltrimethyl-ammonium bromide) by electrochemically generated anion radicals of 9-phenylanthracene .
- Results : The specific results or outcomes of this application are not provided in the source .
Safety And Hazards
properties
IUPAC Name |
4-(4-bromophenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHDVFIFIMWTJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384761 | |
Record name | 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo[1,1'-biphenyl]-4-carboxylic acid | |
CAS RN |
5731-11-3 | |
Record name | 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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